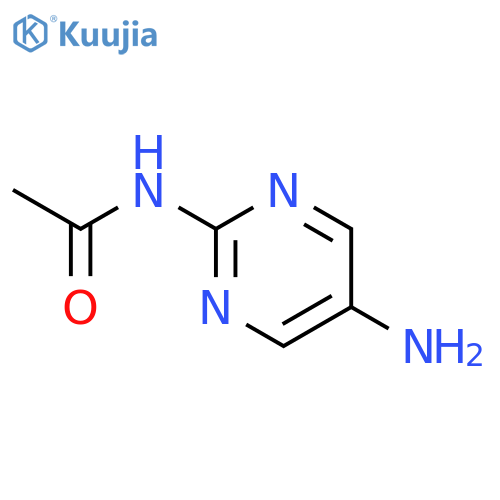Cas no 59690-85-6 (Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI))
アセトアミド、N-(5-アミノ-2-ピリミジニル)-(9CI)は、ピリミジン骨格にアミノ基とアセトアミド基を有する有機化合物です。この化合物は医薬品中間体や農薬合成において重要な役割を果たし、特にヘテロ環化学反応における多様な修飾が可能な点が特徴です。高い反応性と選択性を備えており、精密有機合成において有用なビルディングブロックとして利用されます。分子内のアミノ基は求核試薬として働くため、ハロゲン化アルキルやカルボン酸誘導体との反応が容易で、多様な誘導体合成に応用可能です。また、結晶性が良好なため精製工程が簡便であり、工業的製造プロセスでの取り扱い性に優れています。

59690-85-6 structure
商品名:Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI)
Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI)
- N-(5-amino-pyrimidin-2-yl)-acetamide
- 2-acetamido-5-aminopyrimidine
- Biotincadaverine
- Biotinyl cadaverine
- Cadaverine-X-biotin
- N-<5-Amino-picolinoyl>-glutaminsaeure-diethylester
- SCHEMBL944470
- QNBQTWLRRGFOJV-UHFFFAOYSA-N
- CS-0045817
- ACETAMIDE,N-(5-AMINO-PYRIMIDIN-2-YL)-
- 59690-85-6
- F81659
- SB56486
- DB-352386
- N-(5-aminopyrimidin-2-yl)acetamide
-
- インチ: InChI=1S/C6H8N4O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,7H2,1H3,(H,8,9,10,11)
- InChIKey: QNBQTWLRRGFOJV-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=NC=C(N)C=N1)=O
計算された属性
- せいみつぶんしりょう: 152.07000
- どういたいしつりょう: 152.06981089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 80.9Ų
じっけんとくせい
- PSA: 80.90000
- LogP: 0.67140
Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM337755-100mg |
N-(5-Aminopyrimidin-2-yl)acetamide |
59690-85-6 | 95%+ | 100mg |
$452 | 2021-08-18 | |
| Chemenu | CM337755-250mg |
N-(5-Aminopyrimidin-2-yl)acetamide |
59690-85-6 | 95%+ | 250mg |
$703 | 2021-08-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116457-250mg |
N-(5-Aminopyrimidin-2-yl)acetamide |
59690-85-6 | 97% | 250mg |
¥4218.00 | 2024-05-07 | |
| Chemenu | CM337755-1g |
N-(5-Aminopyrimidin-2-yl)acetamide |
59690-85-6 | 95%+ | 1g |
$691 | 2023-02-02 | |
| Chemenu | CM337755-1g |
N-(5-Aminopyrimidin-2-yl)acetamide |
59690-85-6 | 95%+ | 1g |
$1325 | 2021-08-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116457-1g |
N-(5-Aminopyrimidin-2-yl)acetamide |
59690-85-6 | 97% | 1g |
¥8615.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116457-100mg |
N-(5-Aminopyrimidin-2-yl)acetamide |
59690-85-6 | 97% | 100mg |
¥2347.00 | 2024-05-07 |
Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI) 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
59690-85-6 (Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI)) 関連製品
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2279938-29-1(Alkyne-SS-COOH)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
